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Compound of Interest

Compound Name: 2-Bromo-5-fluorophenylacetonitrile

Cat. No.: B1272632

CAS Number: 886761-96-2

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a
versatile building block in organic synthesis. Its chemical structure, featuring a phenyl ring
substituted with a bromine atom, a fluorine atom, and a cyanomethyl group, offers multiple
reactive sites for the construction of more complex molecules. This technical guide provides a
thorough examination of its physicochemical properties, synthesis, spectral data, and potential
applications, particularly in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical data for 2-Bromo-5-fluorophenylacetonitrile is
presented in Table 1. This data is essential for its handling, characterization, and use in
chemical reactions.
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Property Value

CAS Number 886761-96-2
Molecular Formula CsHsBrFN

Molecular Weight 214.03 g/mol
Appearance White to off-white solid
Purity =98%

Melting Point 60-62 °C

Boiling Point 144-146 °C

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-5-
fluorophenylacetonitrile is not readily available in peer-reviewed literature, a plausible and
commonly employed synthetic route involves the nucleophilic substitution of a corresponding
benzyl halide with a cyanide salt. A general workflow for this transformation is depicted below.
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Figure 1: A generalized synthetic workflow for the preparation of 2-Bromo-5-
fluorophenylacetonitrile.

Postulated Experimental Protocol

Based on the synthesis of analogous compounds, a representative experimental protocol for
the preparation of 2-Bromo-5-fluorophenylacetonitrile is provided below. This protocol is for
informational purposes and should be adapted and optimized based on laboratory conditions.

Materials:
e 2-Bromo-5-fluorobenzyl bromide
e Sodium cyanide (NaCN)

e Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
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Deionized water
Ethyl acetate
Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate (Naz2S0a)

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide in DMSO.

Slowly add a solution of 2-bromo-5-fluorobenzyl bromide in a minimal amount of DMSO to
the cyanide solution at room temperature.

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the
reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature and quench by carefully
adding water.

Extract the aqueous mixture with ethyl acetate.
Combine the organic extracts and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent
system (e.g., a mixture of hexanes and ethyl acetate) to yield pure 2-Bromo-5-
fluorophenylacetonitrile.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of 2-

Bromo-5-fluorophenylacetonitrile. While a comprehensive set of publicly available spectra is
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limited, the expected spectral features are outlined below based on the analysis of structurally

similar compounds.

'H and **C NMR Spectroscopy

The proton and carbon nuclear magnetic resonance (NMR) spectra will provide detailed

information about the chemical environment of the hydrogen and carbon atoms in the

molecule. The expected chemical shifts are summarized in Table 2.

IH NMR

BC NMR

Aromatic Protons: Multiple signals in the range
of 7.0-7.8 ppm, showing complex splitting
patterns due to proton-proton and proton-
fluorine coupling.

Aromatic Carbons: Several signals between
110-140 ppm. The carbon attached to the
fluorine will show a large coupling constant. The
carbon attached to the bromine will also have a
distinct chemical shift.

Methylene Protons (-CH2CN): A singlet or a
doublet (due to coupling with the aromatic
fluorine) around 4.0 ppm.

Methylene Carbon (-CH2CN): A signal in the
range of 20-30 ppm.

Nitrile Carbon (-CN): A characteristic signal
around 115-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional

groups present in the molecule. Key expected vibrational frequencies are listed in Table 3.

Functional Group

Wavenumber (cm—?)

Aromatic C-H stretch 3000-3100
Nitrile (C=N) stretch 2240-2260
Aromatic C=C stretch 1450-1600
C-F stretch 1000-1400
C-Br stretch 500-600
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Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion
peak (M*) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the
presence of a single bromine atom. The fragmentation pattern would likely involve the loss of
the bromine atom, the cyanide group, and cleavage of the benzyl moiety.

Applications in Drug Development

Halogenated phenylacetonitrile derivatives are valuable intermediates in the synthesis of
various pharmaceutically active compounds. The presence of the bromine and fluorine atoms
allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig aminations) and nucleophilic aromatic substitutions.

While specific examples detailing the use of 2-Bromo-5-fluorophenylacetonitrile in the
synthesis of a marketed drug are not readily available, its structural motifs are found in various
classes of therapeutic agents, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors possess a core heterocyclic structure that is often assembled from
functionalized aromatic precursors. The phenylacetonitrile moiety can be a precursor to various
heterocyclic systems, and the bromo and fluoro substituents provide handles for introducing
diversity and modulating the pharmacological properties of the final compounds. A hypothetical
workflow illustrating the potential use of 2-Bromo-5-fluorophenylacetonitrile in the synthesis
of a kinase inhibitor is presented below.
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Figure 2: A logical workflow for the potential use of 2-Bromo-5-fluorophenylacetonitrile in
kinase inhibitor synthesis.
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This workflow highlights the strategic utility of this compound, where the nitrile group can
participate in the formation of a core heterocyclic ring system, and the bromine atom can be
subsequently modified to introduce substituents that interact with the target kinase.

Safety and Handling

2-Bromo-5-fluorophenylacetonitrile is a hazardous substance and should be handled with
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

H302: Harmful if swallowed.

e H312: Harmful in contact with skin.

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-5-fluorophenylacetonitrile is a valuable and versatile chemical intermediate with
significant potential in organic synthesis, particularly for the development of novel
pharmaceutical compounds. Its well-defined physicochemical properties and multiple reactive
sites make it an attractive starting material for the construction of complex molecular
architectures. Further research into its applications is likely to uncover new and innovative uses
in drug discovery and materials science.

» To cite this document: BenchChem. [In-Depth Technical Guide: 2-Bromo-5-
fluorophenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1272632#2-bromo-5-fluorophenylacetonitrile-cas-
number-886761-96-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1272632#2-bromo-5-fluorophenylacetonitrile-cas-number-886761-96-2
https://www.benchchem.com/product/b1272632#2-bromo-5-fluorophenylacetonitrile-cas-number-886761-96-2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1272632?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

